Dichloro(difluoro)stannane

Description

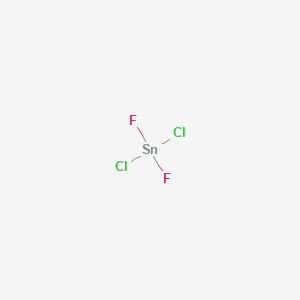

Dichloro(difluoro)stannane (SnCl₂F₂) is an organotin compound characterized by a central tin atom bonded to two chlorine and two fluorine atoms. Its molecular structure combines the electronegativity of fluorine with the polarizability of chlorine, resulting in unique chemical and physical properties. Organotin compounds like this are pivotal in organic synthesis, catalysis, and materials science due to their tunable reactivity and stability . The presence of both chlorine and fluorine substituents distinguishes SnCl₂F₂ from other stannanes, influencing its electronic distribution, thermal stability, and solubility .

Properties

CAS No. |

13933-21-6 |

|---|---|

Molecular Formula |

Cl2F2Sn |

Molecular Weight |

227.61 g/mol |

IUPAC Name |

dichloro(difluoro)stannane |

InChI |

InChI=1S/2ClH.2FH.Sn/h4*1H;/q;;;;+4/p-4 |

InChI Key |

WMEFIIVZNMGZGN-UHFFFAOYSA-J |

Canonical SMILES |

F[Sn](F)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, dichlorodifluoro- (9CI) can be synthesized through various methods, including the reaction of tin tetrachloride (SnCl4) with difluoromethylating agents. One common synthetic route involves the reaction of SnCl4 with lithium aluminum hydride (LiAlH4) in the presence of difluoromethylating agents . The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of stannane, dichlorodifluoro- (9CI) often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Stannane, dichlorodifluoro- (9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state tin compounds.

Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various organotin compounds with different functional groups, which can be used in further chemical synthesis and applications .

Scientific Research Applications

Stannane, dichlorodifluoro- (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of stannane, dichlorodifluoro- (9CI) involves its ability to form stable bonds with various organic and inorganic molecules. This compound can interact with molecular targets through its tin center, facilitating reactions such as cross-coupling and substitution . The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and applications of organotin compounds are heavily influenced by substituents. Below is a comparative analysis of SnCl₂F₂ with key analogues:

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | Reactivity | LogP* | Melting Point (°C) |

|---|---|---|---|---|

| Dichloro(difluoro)stannane | Cl₂F₂ | High Lewis acidity; moderate electrophilicity | 1.9 | ~150 (predicted) |

| Diethyl(difluoro)stannane | C₂H₅ (ethyl), F₂ | Lower Lewis acidity; enhanced stability | 2.5 | -30 (liquid) |

| Tetrachlorostannane (SnCl₄) | Cl₄ | Extreme Lewis acidity; hygroscopic | 0.8 | -33 (liquid) |

| Difluoro(dioctyl)stannane | C₈H₁₇ (octyl), F₂ | Low reactivity; high lipophilicity | 5.2 | <25 (liquid) |

*LogP values estimated using fragment-based methods.

- Halogen Influence :

- Fluorine : Enhances thermal stability and electronegativity, making Sn-F bonds resistant to hydrolysis compared to Sn-Cl .

- Chlorine : Increases Lewis acidity and polarizability, favoring nucleophilic substitution reactions .

- Alkyl vs. Halogen Groups : Alkyl-substituted stannanes (e.g., diethyl or dioctyl derivatives) exhibit reduced reactivity but improved solubility in organic solvents .

Spectral and Analytical Data

Key spectroscopic features differentiate SnCl₂F₂ from analogues:

Table 3: Spectral Signatures

| Technique | Parameter | SnCl₂F₂ | SnCl₄ |

|---|---|---|---|

| ¹¹⁹Sn-NMR | Chemical Shift (δ, ppm) | -230 to -260 (Sn-F/Cl) | -650 (Sn-Cl) |

| FTIR | Sn-X Stretching (cm⁻¹) | 450 (Sn-F), 340 (Sn-Cl) | 330 (Sn-Cl) |

| X-ray Crystallography | Sn-F Bond Length (Å) | 1.95–2.05 | N/A |

- NMR : The ¹¹⁹Sn chemical shift of SnCl₂F₂ falls between purely fluorinated (e.g., SnF₄: δ -180 ppm) and chlorinated (SnCl₄: δ -650 ppm) stannanes .

- FTIR: Distinct Sn-F stretching bands (420–480 cm⁻¹) absent in non-fluorinated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.